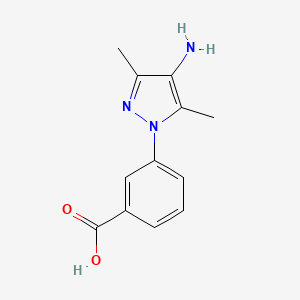

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid

Description

Properties

IUPAC Name |

3-(4-amino-3,5-dimethylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(6-10)12(16)17/h3-6H,13H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFLKWSUDICIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651087 | |

| Record name | 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-04-4 | |

| Record name | 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid typically involves the reaction of 4-amino-3,5-dimethylpyrazole with a benzoic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Due to its pharmacological properties, it is being investigated for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous benzoic acid derivatives with pyrazole substituents, focusing on structural variations, synthesis, safety, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

The ethyl variant (CAS: 1266405-58-6) exhibits higher lipophilicity due to the hydrophobic -C₂H₅ group, which may influence membrane permeability in biological applications . Methylene-bridged analogs (e.g., 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid) introduce conformational flexibility, altering binding affinities in receptor-targeted drug design .

Synthetic Routes: The target compound is synthesized via coupling reactions between substituted pyrazoles and benzoic acid derivatives. highlights the use of malononitrile in pyrazole functionalization, suggesting similar methods for introducing the amino group . In contrast, the ethyl-substituted variant is synthesized by alkylation of pyrazole precursors, followed by carboxylation .

Safety Profiles: The ethyl-substituted analog (CAS: 1266405-58-6) is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) . No direct safety data exists for the amino-substituted target compound, but its hydrochloride salt (CAS: 1431963-49-3) is handled as a laboratory chemical with standard precautions .

Applications: The amino-substituted compound is used in drug discovery for functionalization into prodrugs or kinase inhibitors, leveraging its hydrogen-bonding capability . The ethyl-substituted variant serves as a ligand in coordination chemistry due to its electron-donating ethyl group . Methylene-bridged derivatives are explored in combinatorial chemistry libraries for high-throughput screening .

Table 2: Hazard Comparison of Ethyl vs. Amino Derivatives

Biological Activity

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid, also known as 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyrazole ring substituted with amino and methyl groups linked to a benzoic acid moiety, which is significant in medicinal chemistry due to its diverse pharmacological properties.

The molecular formula of this compound is with a CAS number of 1431963-49-3. The compound's structure allows for various modifications, making it a versatile building block in drug design and synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and participate in various interactions that influence the compound's binding affinity and specificity.

Biological Activities

Research has identified several biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated inhibition against various cancer cell lines, including lung cancer (A549), colorectal cancer (HT-29), and liver cancer (HepG2) cells. These compounds may induce apoptosis or inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival and growth .

Anti-inflammatory Properties

In addition to anticancer effects, the compound has been evaluated for its anti-inflammatory activity. It may inhibit the production of pro-inflammatory cytokines and mediators, thus providing therapeutic potential in conditions characterized by chronic inflammation .

Antimicrobial Activity

The pyrazole moiety has also been linked to antimicrobial properties. Compounds derived from pyrazole have shown efficacy against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Antitumor Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the pyrazole ring could enhance anticancer potency .

- Anti-inflammatory Effects : Research indicated that certain pyrazole derivatives could reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS), showcasing their potential as anti-inflammatory agents .

- Antifungal Activity : In vitro assays revealed that some pyrazole-based compounds displayed moderate to excellent antifungal activity against several phytopathogenic fungi, suggesting their utility in agricultural applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid to maximize yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, reacting substituted pyrazole precursors with benzoic acid derivatives in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Purification via recrystallization or column chromatography is recommended to isolate the product from unreacted starting materials. Monitoring reaction progress using thin-layer chromatography (TLC) ensures optimal termination points.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm the presence of the pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups) and benzoic acid aromatic protons (δ 7.5–8.0 ppm). IR spectroscopy can validate the carboxylic acid group (stretching ~1700 cm) and NH vibrations (~3300 cm).

- Crystallography : Single-crystal X-ray diffraction (XRD) with SHELXL refinement is ideal for resolving molecular geometry and hydrogen-bonding networks. SHELX programs are robust for handling small-molecule data, even with twinned or high-resolution datasets .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Refer to its GHS classification:

- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .

- Protocols : Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Cross-validation is key. For example, if NMR suggests a planar structure but XRD shows non-planarity, consider dynamic effects (e.g., rotational barriers) or polymorphism. Temperature-dependent NMR or variable-temperature XRD experiments can clarify such discrepancies. SHELXL’s ADDSYM tool can detect missed symmetry elements in crystallographic data .

Q. What strategies are effective for isolating and characterizing by-products during synthesis?

- Methodological Answer : By-products often arise from competing reactions (e.g., cyclization or substituent migration). Use preparative HPLC or fractional crystallization for isolation. Mass spectrometry (HRMS) and -NMR can identify structural deviations, such as unexpected substituent positions or dimerization. For example, highlights the isolation of cyanomethyl benzoate by-products via selective solvent extraction .

Q. What challenges arise when refining crystal structures of this compound using SHELXL, particularly with high-resolution data?

- Methodological Answer : High-resolution data may reveal disorder in flexible groups (e.g., methyl or amino substituents). Use SHELXL’s PART and SIMU commands to model disorder. For twinned data, the TWIN and BASF instructions improve refinement accuracy. Recent SHELXL updates allow anisotropic displacement parameter refinement for non-H atoms, enhancing model precision .

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecule’s geometry and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) with protein targets (e.g., enzymes) may explain biological activity by analyzing binding affinities and hydrogen-bond interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.